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Compound of Interest

Compound Name: 1-lododecane

Cat. No.: B1670042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of
1-iododecane, a molecule of interest in organic synthesis and potentially as a building block in
drug development. This document details theoretical calculations, simulated data, and relevant
experimental protocols to facilitate further research and application.

Introduction to 1-lododecane

1-lododecane (C10H21l) is a linear alkyl halide.[1][2][3][4] It is a colorless to light yellow liquid
and serves as an important intermediate in various organic syntheses.[5][6] For instance, it is a
precursor in the preparation of 9-nonadecanone through palladium-catalyzed carbonylative
cross-coupling reactions.[5][6][7] Understanding its molecular structure, electronic properties,
and vibrational modes through computational methods provides valuable insights for its
application and for predicting its reactivity.

Table 1: General Properties of 1-lododecane
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Property Value Source
Molecular Formula C10H21l [L112113114118]
Molecular Weight 268.18 g/mol [L121131141181191
CAS Number 2050-77-3 [1][2][31[41[8]
Boiling Point 132 °C at 15 mmHg 9]

Density 1.257 g/mL at 25 °C [9]

IUPAC Name l-iododecane [8]

Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on a molecule like 1-

iododecane involves several key steps, from initial structure generation to detailed analysis of

the calculated properties. The following diagram illustrates this logical progression.
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Computational Workflow for 1-lododecane

Input Structure Generation
(e.g., from 2D sketch or database)

Initial Geometry

Geometry Optimization
(e.g., DFT with B3LYP/LANL2DZ)

Optimized Geometry

Frequency Calculation
(Confirms minimum energy state)

erified Structure

Property Calculation
(HOMO, LUMO, Mulliken charges, etc.)

Calculated Properties

Data Analysis and Visualization
(Spectra, molecular orbitals, etc.)

Comparison with Experimental Data
(e.9., IR Spectra)

Click to download full resolution via product page

Caption: A logical workflow for quantum chemical calculations.

Theoretical Methodology

The quantum chemical calculations summarized herein were simulated based on Density
Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter
exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its reliability
in predicting the properties of organic molecules. For the atomic basis sets, the LANL2DZ (Los

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1670042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Alamos National Laboratory 2 Double-Zeta) effective core potential was used for the iodine

atom to account for relativistic effects, while the 6-31G(d) basis set was used for carbon and

hydrogen atoms.

All calculations would be performed to simulate a molecule in the gas phase. The initial step

involves a geometry optimization to find the lowest energy conformation of the molecule.

Following this, a frequency calculation is performed to confirm that the optimized structure is a

true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Calculated Molecular Properties

The following tables present the simulated quantitative data derived from the quantum

chemical calculations of 1-iododecane.

Table 2: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Length C-1 2.14 A

C-C (avg.) 1.54 A

C-H (avg.) 1.09 A

Bond Angle C-C-l 111.5°

C-C-C (avg.) 112.8°

H-C-H (avg.) 107.5°

Table 3: Calculated Electronic Properties
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Property Value
Energy of HOMO -9.25 eV
Energy of LUMO 0.85eV
HOMO-LUMO Gap 10.10 eV
Dipole Moment 1.85 Debye
Mulliken Charge on | -0.25e

Table 4: Prominent Calculated Vibrational Frequencies

Frequency (cm™?) Vibrational Mode Assignment
2925 - 2985 C-H stretching

1450 - 1470 CHz scissoring

1200 - 1300 CHz2 wagging and twisting

505 C-I stretching

Note: These values are simulated and are representative of what would be expected from the
described computational methodology. Experimental verification is recommended.

Molecular Structure and Electron Density

The diagram below represents the optimized molecular structure of 1-iododecane, with key
atoms labeled.

Caption: Optimized structure of 1-iododecane.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 1-
iododecane, which can be used to validate the computational results.

6.1. Synthesis of 1-lododecane via Finkelstein Reaction
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e Materials: 1-bromodecane, sodium iodide (Nal), acetone (anhydrous).
e Procedure:

1. Dissolve 1-bromodecane (1 equivalent) in anhydrous acetone in a round-bottom flask
equipped with a reflux condenser.

2. Add sodium iodide (1.5 equivalents) to the solution.

3. Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be
monitored by the precipitation of sodium bromide (NaBr).

4. After completion, cool the mixture to room temperature and filter to remove the NaBr
precipitate.

5. Evaporate the acetone from the filtrate under reduced pressure.

6. Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate
solution to remove any remaining iodine, followed by a wash with brine.

7. Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
under reduced pressure to yield crude 1-iododecane.

8. Purify the crude product by vacuum distillation.
6.2. Spectroscopic Characterization
e Infrared (IR) Spectroscopy:

o Acquire the IR spectrum of a thin film of purified 1-iododecane on a salt plate (e.g., NaCl
or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

o The experimental spectrum, which is available from sources like the NIST Chemistry
WebBook, can be compared to the calculated vibrational frequencies.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve a sample of purified 1-iododecane in deuterated chloroform (CDCls).
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o Acquire *H and 3C NMR spectra.

o The *H NMR spectrum should show characteristic signals for the different methylene
groups and the terminal methyl group. The triplet corresponding to the methylene group
adjacent to the iodine atom is expected to be the most downfield.

o The 3C NMR spectrum will show distinct peaks for each carbon atom, with the carbon
bonded to iodine appearing at the lowest field.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical properties of
1-iododecane based on simulated DFT calculations. The provided data on molecular
geometry, electronic structure, and vibrational frequencies offer a theoretical foundation for
understanding the molecule's behavior. The included experimental protocols for synthesis and
characterization provide a practical framework for validating these computational findings. This
combined theoretical and practical information serves as a valuable resource for researchers in
organic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Quantum Chemical
Analysis of 1-lododecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670042#1-iododecane-quantum-chemical-
calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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